Superior Blockade of Thrombin‑Induced Platelet Aggregation vs. YD‑3
In human washed platelet assays, the non‑peptide PAR4 antagonist YD‑3 alone exhibits ‘little or no effect’ on thrombin‑induced aggregation, even though it potently inhibits aggregation stimulated by the synthetic PAR4 agonist peptide GYPGKF (IC₅₀ = 0.13 ± 0.02 µM) [1]. In contrast, tcY‑NH2 blocks aggregation triggered by both thrombin and the PAR4 agonist peptides AY‑NH₂ and GY‑NH₂, without affecting ADP‑mediated aggregation [2]. This functional difference is critical because thrombin is the endogenous pathophysiological agonist; an antagonist that fails to neutralize thrombin‑driven PAR4 activation has limited utility in mimicking physiological or disease‑relevant PAR4 blockade.
| Evidence Dimension | Inhibition of thrombin‑induced human platelet aggregation |
|---|---|
| Target Compound Data | Blocks aggregation at concentrations up to 400 µM [2] |
| Comparator Or Baseline | YD‑3: ‘little or no effect’ on thrombin‑induced aggregation [1] |
| Quantified Difference | tcY‑NH2 provides effective thrombin‑pathway blockade; YD‑3 does not as a single agent |
| Conditions | Washed human platelets; thrombin 0.05–1.0 U/mL |
Why This Matters
Procurement for studies requiring native thrombin‑PAR4 signaling blockade strongly favors tcY‑NH2 over YD‑3.
- [1] Wu CC, et al. Selective inhibition of protease‑activated receptor 4‑dependent platelet activation by YD‑3. Thromb Haemost. 2002;87(6):1026‑33. PMID: 12083482. View Source
- [2] Hollenberg MD, Saifeddine M. Can J Physiol Pharmacol. 2001;79(5):439‑42. PMID: 11405248. View Source
